molecular formula C33H60GdO6 B1580548 Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')gadolinium CAS No. 14768-15-1

Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')gadolinium

Cat. No.: B1580548
CAS No.: 14768-15-1
M. Wt: 710.1 g/mol
InChI Key: KUKZOIVDRFKQPE-LWTKGLMZSA-N
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Description

Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O')gadolinium is a useful research compound. Its molecular formula is C33H60GdO6 and its molecular weight is 710.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174898. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O’)gadolinium is a complex compound that primarily targets the lanthanide series of elements. It acts as a ligand, binding to these elements and forming coordination complexes .

Mode of Action

The mode of action of Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O’)gadolinium involves the formation of coordination complexes with lanthanide elements. The compound binds to these elements through its oxygen atoms, forming a distorted trigonal prism around the central lanthanide ion .

Biochemical Pathways

It is known that the compound can act as a precursor for high-temperature protective coatings . This suggests that it may interact with biochemical pathways related to heat resistance and protection.

Pharmacokinetics

Given its use in high-temperature applications, it is likely that the compound has high thermal stability . This could impact its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to high bioavailability in environments with elevated temperatures.

Result of Action

The result of the action of Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O’)gadolinium is the formation of coordination complexes with lanthanide elements. These complexes can be used in various applications, including as precursors for high-temperature protective coatings . The formation of these complexes can also lead to changes in the physical and chemical properties of the lanthanide elements, such as their luminescence properties .

Action Environment

The action of Tris(2,2,6,6-tetramethylheptane-3,5-dionato-O,O’)gadolinium is influenced by environmental factors such as temperature. The compound has high thermal stability, which allows it to function effectively in high-temperature environments . Other environmental factors, such as the presence of lanthanide elements, are also crucial for the compound’s action, as these elements are the primary targets of the compound .

Properties

CAS No.

14768-15-1

Molecular Formula

C33H60GdO6

Molecular Weight

710.1 g/mol

IUPAC Name

gadolinium;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one

InChI

InChI=1S/3C11H20O2.Gd/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-;

InChI Key

KUKZOIVDRFKQPE-LWTKGLMZSA-N

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Gd]

SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Gd+3]

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Gd]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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